Compound Description: This compound is a diazene derivative characterized by its nearly planar structure and existence in the keto-amine tautomeric form. It features a strong intramolecular hydrogen bond and a trans configuration around the azo (–N=N–) double bond. []
Relevance: This compound shares a 3-(trifluoromethyl)phenyl substituent with 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine. Both compounds also contain a methoxy group. The presence of these shared structural features suggests potential similarities in their physicochemical properties and potential biological activities. []
Compound Description: This compound is a triclinic crystalline structure. []
Relevance: This compound contains a 4-methoxy-3-(trifluoromethyl)phenyl moiety, while 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine contains a 3-methoxy-1-(3-(trifluoromethyl)phenyl)propan-1-amine moiety. The presence of a methoxy group and a trifluoromethyl group in similar positions on a phenyl ring suggests a potential for shared chemical properties or synthetic pathways. []
Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] This compound inhibits PERK activation in cells and shows efficacy in inhibiting the growth of human tumor xenografts in mice. []
Relevance: GSK2606414 and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine both contain the 3-(trifluoromethyl)phenyl group. The presence of this group in a compound with known biological activity like GSK2606414 suggests the potential for 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine to interact with similar biological targets or possess related pharmacological properties. []
Compound Description: Fluoxetine is an antidepressant drug known for its anti-inflammatory and antioxidant effects. Studies have demonstrated its ability to attenuate the extent and severity of macroscopic cell damage in cases of experimentally induced colitis in rats. [] Fluoxetine significantly reduces tissue myeloperoxidase (MPO) activity, increases reduced glutathione (GSH) levels in colonic tissue, and reduces tumor necrosis factor (TNF)-α and interleukin (IL)-1β levels. []
Relevance: Both Fluoxetine and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine share a propan-1-amine core structure and a trifluoromethylphenyl group. The primary difference lies in the presence of a methoxy group in the target compound and a phenoxy linker in fluoxetine. This structural similarity suggests that these compounds might exhibit overlapping pharmacological profiles or share similar mechanisms of action. []
1-(3′,4′-disubstituted phenyl)propan-2-amines
Compound Description: This group encompasses a range of 1-phenylpropan-2-amine derivatives, which hold significance as potential pharmaceutical agents. [, ] Their synthesis, particularly the enantioselective production of (R)-enantiomers, has been achieved using immobilized whole-cell biocatalysts with (R)-transaminase activity. [, ] These derivatives serve as chiral building blocks in various pharmaceutical applications. [, ]
Relevance: The 1-(3′,4′-disubstituted phenyl)propan-2-amines share a propanamine core structure with 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine. This structural similarity, along with the presence of a substituted phenyl ring, indicates a potential relationship in their chemical properties and possible biological activities. [, ] The exploration of enantioselective synthesis for these derivatives further highlights the importance of stereochemistry in their biological applications. [, ]
1,3-Diphenyl-3-(phenylthio)propan-1-ones
Compound Description: This class of compounds has shown promise as cytotoxic agents, particularly against MCF-7, a human ER-positive breast cancer cell line. [] The addition of a tertiary amine basic side chain to these compounds enhances their cytotoxic effects on breast cancer cells. []
Relevance: While structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, the 1,3-Diphenyl-3-(phenylthio)propan-1-ones share the common feature of a phenylpropan moiety. This shared structural element might contribute to potential similarities in their physicochemical characteristics or interactions with biological targets. []
Methyl (E,Z)-α-(methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]ethylidene}amino)oxymethyl]benzeneacetate and (E,E)-α-(Methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]ethylidene}amino)oxymethyl]benzeneacetic acid
Compound Description: These two compounds are metabolites of the fungicide trifloxystrobin (TFS). [, ] They are characterized by the presence of two C=N bonds in E,Z and E,E configurations, respectively. [, ]
Relevance: Both compounds and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine contain the 3-(trifluoromethyl)phenyl group. The presence of this shared group suggests a potential for similar metabolic pathways or interactions with biological systems. [, ]
(R)-2-hydroxy-1-phenyl-propan-1-one derivatives
Compound Description: These derivatives are important chiral building blocks in organic synthesis. [] Their production utilizes benzaldehyde lyase (BAL) from Pseudomonas fluorescens Biovar I, which catalyzes the reversible formation of benzoins from aromatic aldehydes. [] This enzyme also facilitates the coupling of aromatic and aliphatic aldehydes, yielding these valuable chiral intermediates. []
Relevance: While structurally different from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, the (R)-2-hydroxy-1-phenyl-propan-1-one derivatives share a phenylpropan moiety. This common structural element might contribute to potential similarities in their physicochemical characteristics or interactions with biological targets. []
Compound Description: This derivative functions as a cholesteryl ester transfer protein (CETP) inhibitor. [] CETP inhibitors play a crucial role in regulating plasma lipid levels, potentially offering therapeutic benefits in managing atherosclerosis and cardiovascular diseases. []
Relevance: Although structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, this derivative shares a core propan-1-amine structure. This structural similarity hints at a possible connection in their pharmacological profiles or interactions with specific biological targets. []
Compound Description: This series of compounds exhibits potential antibacterial activities in vitro. [] They are synthesized through a multi-step process involving the formation of amino-s-triazole sulfanylphenyl-propanone followed by oximation and etherification reactions. []
Relevance: Although these compounds have a different core structure compared to 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, they share a 1-phenyl-propan-1-one moiety. This shared structural feature could potentially lead to similarities in their chemical properties, interactions with biological targets, or metabolic pathways. []
Compound Description: This compound demonstrates a distinct inhibitory capacity against the proliferation of A549 (human lung adenocarcinoma) and BGC-823 (human gastric cancer) cell lines. []
Relevance: This compound and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine both feature the 3-(trifluoromethyl)phenyl moiety. This structural similarity, combined with the compound's anticancer properties, suggests that 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine might also possess some level of interaction with similar biological pathways or exhibit related pharmacological activities. []
Compound Description: This compound exists as a triclinic crystalline structure. []
Relevance: This compound and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine both contain a methoxybenzylamino moiety and a trifluoromethyl group attached to a phenyl ring. This structural similarity suggests a potential for shared chemical properties or synthetic pathways. []
Compound Description: These compounds are synthesized using a Knoevenagel condensation reaction with various secondary amine catalysts, including piperidine, diethylamine, and N-isopropylamine. [] The choice of catalyst affects reaction time and product yield. []
Relevance: While structurally different from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, these compounds share a phenylpropan-1-one moiety. This shared structural element could suggest potential similarities in their synthetic pathways or reactivity. []
Compound Description: This compound features a near-parallel arrangement of the substituted cyclohexa-2,5-dien-1-one and phenyl rings. [] Its crystal packing is stabilized by N—H⋯O hydrogen bonds, forming infinite chains. []
Relevance: While structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, this compound also contains a methoxyphenyl group attached to a propan-1-one moiety. This shared structural feature suggests the possibility of some shared chemical properties. []
Compound Description: The synthesis of this compound involves Wittig or Horner-Emmons-Wittig reactions, highlighting the versatility of these reactions in constructing specific carbon-carbon double bonds. []
Relevance: While structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, this compound also contains a methoxyphenyl group and an amine group in the molecule. This structural similarity suggests that these compounds might share some similar chemical properties or reactivity. []
Compound Description: This platinum(II) complex incorporates a 9-aminoacridine derivative as a ligand, forming an imine-platinum complex cation. [] The crystal structure reveals extensive N—H⋯O and N—H⋯N hydrogen bonding, indicating potential intermolecular interactions. []
Relevance: Although structurally different from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, this complex contains a propan-1-amine moiety within its ligand structure. This shared structural element might indicate a potential for similar coordination chemistry or interactions with specific metal ions. []
Compound Description: This compound exhibits potential biological activities, particularly in medicinal chemistry. [] It is synthesized from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through a series of reactions, including substitution, nucleophilic substitution, and reduction. []
Relevance: This compound and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine share the presence of a 4-chloro-3-(trifluoromethyl)phenyl group. This structural similarity, along with the compound's potential biological activities, suggests that 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine might also possess some level of interaction with similar biological targets or exhibit related pharmacological activities. []
Compound Description: This compound is synthesized by reacting [(Z)-1-phenylmethylidene]{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}amine with mercaptoacetic acid. [] Its structure is characterized by intramolecular C—H⋯S and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯N hydrogen bonds. []
Relevance: This compound and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine share the presence of a 3-(trifluoromethyl)phenyl group. This structural similarity might lead to similarities in their chemical properties, interactions with biological targets, or metabolic pathways. []
Compound Description: This compound is synthesized through an efficient eight-step process, highlighting the complexity of organic synthesis and the importance of developing optimized routes. []
Relevance: This compound and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine both contain a [3-(trifluoromethyl)phenyl] moiety. This structural similarity suggests a potential connection in their chemical properties or synthetic pathways. []
Compound Description: Sch-417690/Sch-D is a piperazine-based CCR5 antagonist that acts as an HIV-1 inhibitor. [] It exhibits high selectivity for CCR5 over other receptors, including M1 and M2, and demonstrates good oral bioavailability in both rats and monkeys. [] This compound is a potent inhibitor of HIV-1 entry into target cells. []
Relevance: While structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, Sch-417690/Sch-D shares a trifluoromethylphenyl group and a methoxy group. This structural similarity, along with the compound's known antiviral activity, suggests that 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine might also interact with similar biological targets or exhibit related pharmacological properties. []
Compound Description: These compounds have been synthesized and characterized as potential anticancer agents. [] Their cytotoxic activity was evaluated against several cancer cell lines, including HepG2, PANC-1, and Caco-2. []
Relevance: While not directly structurally similar, both these compounds and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine incorporate a methoxyphenyl moiety. This shared structural feature could indicate a potential for overlapping physicochemical properties or interactions with biological targets. []
Compound Description: This compound exhibits potent antimycobacterial activity in vitro and in vivo, demonstrating significant efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. []
Relevance: This compound and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine both possess a 2'-(trifluoromethyl)phenyl group. The presence of this shared group suggests a potential for similar metabolic pathways or interactions with biological systems, particularly those involved in mycobacterial activity. []
Compound Description: This class of compounds has been developed as potential herbicides with a particular focus on eradicating paddy weeds. [] The compounds feature a tetrazolinone ring system linked to a substituted phenyl ring. []
Relevance: While these compounds differ significantly in their core structure from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, they share a commonality in the presence of a substituted phenyl ring. This shared feature suggests a possible overlap in their physicochemical properties or interactions with certain biological targets. []
CO2 Adducts of Amine/Bis(2,4,6-tris(trifluoromethyl)phenyl)borane Pairs
Compound Description: These adducts are formed through the reaction of frustrated Lewis pairs (FLPs) with CO2. [] The FLPs consist of bis(2,4,6-tris(trifluoromethyl)phenyl)borane and a secondary amine. [] Depending on the reaction conditions, these adducts can lead to the formation of ammonium carbamatoborate salts or carbamate boryl esters. [] These compounds highlight the unique reactivity of FLPs and their potential in CO2 capture and utilization. []
Relevance: Although not directly structurally related to 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, these compounds emphasize the versatility of trifluoromethyl groups in influencing chemical reactivity. [] The presence of these groups in both the amine component and the borane component of the FLP system highlights their role in tuning the Lewis acidity and basicity, respectively, thus enabling the activation of CO2. [] This understanding can inform the potential reactivity of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine in the presence of Lewis acids or bases.
Compound Description: This compound exhibits a unique crystal structure where the phenyl and pyrazolone rings are not coplanar but have a dihedral angle of 43.1 (3)°. []
Relevance: Although this compound differs significantly from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine in its core structure, it highlights the influence of trifluoromethyl groups on molecular conformation and crystal packing. [] The presence of these groups often leads to increased lipophilicity and can impact a molecule's ability to participate in hydrogen bonding interactions, influencing its overall physicochemical properties. []
Compound Description: These compounds demonstrate potent inhibitory activity against the muscarinic acetylcholine receptor M3 (mAChR M3). [] This receptor subtype is implicated in various physiological processes, including smooth muscle contraction and mucus secretion. []
Relevance: While structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, these compounds highlight the use of trifluoromethyl groups in medicinal chemistry to modulate biological activity. [] The presence of these groups in compounds targeting specific receptors suggests that the trifluoromethyl group in 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine could potentially contribute to its interactions with biological targets. []
Compound Description: This compound has been synthesized in both racemic and enantiomerically pure forms. [] The synthesis involves several steps and highlights the importance of stereochemistry in pharmaceutical development. []
Relevance: While structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, this compound emphasizes the use of trifluoromethyl groups in drug design. [] The presence of multiple trifluoromethyl groups in this compound suggests a potential for increased metabolic stability and enhanced binding affinity to target proteins. []
Compound Description: This compound is a hydrochloride salt with a specific crystal structure. [] The presence of the trimethylsilyl group highlights its potential utility in organosilicon chemistry. []
Relevance: Although structurally different from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, this compound shares a phenylpropan-1-amine core structure. This structural similarity suggests a potential relationship in their chemical properties, especially regarding their basicity and salt formation. []
Compound Description: U22 is a pyrazole-4-carboxamide derivative that exhibits potent antifungal activity. [] Its mechanism of action involves targeting succinate dehydrogenase (SDH), a key enzyme in fungal respiration. [] U22 shows promising potential as a lead compound for developing novel antifungal agents. []
Relevance: While structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, U22 highlights the importance of exploring various heterocyclic scaffolds and substituents in drug discovery. [] The presence of the difluoromethyl group in U22, similar to the trifluoromethyl group in the target compound, suggests that these groups could play a role in enhancing activity or modulating physicochemical properties. []
Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently undergoing phase III clinical trials for treating metastatic prostate cancer. [] It displays antiangiogenic properties and modulates the tumor microenvironment. []
Relevance: Both Tasquinimod and 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine incorporate a trifluoromethylphenyl group. This shared structural feature suggests a potential for similar metabolic pathways or interactions with specific biological targets. [] Tasquinimod's clinical development for cancer treatment highlights the importance of exploring the therapeutic potential of compounds containing this group. []
3-Phenyl-2H-azirines
Compound Description: 3-Phenyl-2H-azirines are reactive intermediates in organic synthesis, particularly in cycloaddition reactions. []
Relevance: Although structurally distinct from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, the use of 3-phenyl-2H-azirines highlights a specific synthetic strategy that could potentially be applied to create analogues or derivatives of the target compound. [] This approach could involve incorporating the trifluoromethylphenyl group into the azirine ring system, potentially leading to novel compounds with unique reactivity. []
Compound Description: This compound is synthesized using the Reformatsky reaction, demonstrating the utility of this reaction in forming carbon-carbon bonds adjacent to a carbonyl group. []
Relevance: Although structurally different from 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, this compound highlights the use of a phenylpropan-1-one moiety in organic synthesis. [] The presence of the sulfonamide group in this compound further emphasizes the potential for incorporating various functional groups into the phenylpropan-1-one scaffold to modulate its properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.